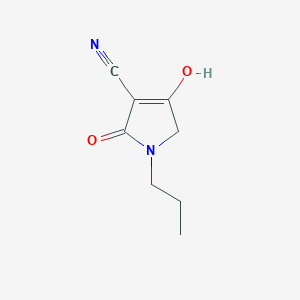

4-hydroxy-2-oxo-1-propyl-2,5-dihydro-1H-pyrrole-3-carbonitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-hydroxy-2-oxo-1-propyl-2,5-dihydro-1H-pyrrole-3-carbonitrile is a heterocyclic compound with a pyrrole ring structure

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-hydroxy-2-oxo-1-propyl-2,5-dihydro-1H-pyrrole-3-carbonitrile typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of a suitable nitrile precursor with a carbonyl compound in the presence of a base. The reaction conditions often include moderate temperatures and the use of solvents such as ethanol or methanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Análisis De Reacciones Químicas

Cyclization Reactions

The compound participates in cyclization reactions under acidic or thermal conditions. For example:

-

Acid-mediated cyclization : Treatment with trifluoroacetic acid (TFA) induces 5-exo-trig cyclization, forming fused pyrrolinone derivatives. This process involves tautomerization of the intermediate imino group, followed by ring closure and elimination of alkylamines (e.g., ethylamine) .

| Reaction Conditions | Product | Yield | Key Observations |

|---|---|---|---|

| TFA in DCM, RT, 10 min | Pyrrolinone derivatives | 70–90% | Long-range coupling observed in 1H NMR |

Nucleophilic Additions

The carbonitrile group acts as an electrophilic site for nucleophilic attack:

-

Amine additions : Reaction with primary or secondary amines generates amidine derivatives. For instance, interactions with 3,3-diaminoacrylonitriles form intermediates that undergo cyclization to yield pyrrole derivatives .

| Reagents | Product | Yield | Mechanistic Pathway |

|---|---|---|---|

| 3,3-Diaminoacrylonitriles | 1H-pyrrol-3(2H)-ylidenes | 71–98% | DMAD addition → H-shift → cyclization |

Multi-Component Reactions (MCRs)

The compound serves as a building block in MCRs for synthesizing polyfunctional heterocycles:

-

Reaction with DMAD : Dimethyl acetylenedicarboxylate (DMAD) reacts via a stepwise mechanism involving alkyne addition, followed by cyclization and aromatization .

| Components | Catalyst/Conditions | Product | Yield |

|---|---|---|---|

| DMAD, DCM, RT | None | 2-oxo-1H-pyrrol-3-ylidenes | 85% |

Acylation and Alkylation

The hydroxyl group undergoes acylation under mild conditions:

-

Mixed carbonic anhydride method : Reacts with N-Boc-glycine to form acylated intermediates, which are precursors to cyclized products .

| Acylating Agent | Conditions | Product | Yield |

|---|---|---|---|

| N-Boc-glycine, ethyl chloroformate | DCM, 0°C → RT | α-C-acylated derivative | 87% |

Tautomerism and Rearrangements

The compound exhibits tautomerism between enol and keto forms, influencing its reactivity:

-

Dimroth rearrangement : Bulky substituents at position 1 trigger rearrangement to form NH-pyrroles .

| Substituent | Conditions | Product | Yield |

|---|---|---|---|

| Cyclohexyl group | DCM, RT | NH-pyrrole | 71% |

Key Mechanistic Insights

-

Electrophilic alkyne interactions : The electron-deficient pyrrole ring facilitates regioselective additions with DMAD or dibenzoylacetylene .

-

Solvent effects : Dichloromethane (DCM) promotes high yields in cyclization reactions, while polar aprotic solvents enhance nucleophilic additions .

-

Steric effects : Substituents at position 1 (e.g., propyl group) influence reaction pathways, favoring either NH-pyrroles or 1-substituted products .

Aplicaciones Científicas De Investigación

Chemistry

4-Hydroxy-2-oxo-1-propyl-2,5-dihydro-1H-pyrrole-3-carbonitrile serves as a building block in organic synthesis. It can undergo various chemical reactions, including:

- Oxidation : Can be oxidized to form oxo derivatives.

- Reduction : The carbonyl group can be reduced to an alcohol.

- Substitution : The nitrile group can be substituted with other functional groups.

These reactions are crucial for synthesizing more complex molecules used in various chemical applications .

Biology

Research into the biological activities of this compound has revealed potential antimicrobial and anticancer properties. Studies indicate that this compound may interact with specific molecular targets, inhibiting certain enzymes or receptors involved in disease pathways .

Medicine

The compound is being investigated for its potential therapeutic applications. Preliminary studies suggest that it may act as an anticancer agent and could have implications in treating various diseases due to its ability to modulate biological pathways .

Case Study: Anticancer Activity

A study conducted on the anticancer properties of this compound demonstrated significant cytotoxic effects against several cancer cell lines. The mechanism was attributed to the compound's ability to induce apoptosis through the activation of specific cellular pathways .

Industry

In industrial applications, this compound is utilized in developing new materials with tailored properties, such as polymers and coatings. Its unique structural features allow for modifications that enhance material performance in various applications .

Similar Compounds Overview

| Compound Name | Structural Features | Applications |

|---|---|---|

| 4-Hydroxy-5-oxo-2,5-dihydro-1H-pyrrole-3-carboxamide | Similar pyrrole structure | Antimicrobial activities |

| 2,5-Dihydro-4-hydroxy-5-oxo-1H-pyrrole-3-carboxylate | Contains carboxylate group | Organic synthesis |

Uniqueness of 4-Hydroxy-2-Oxo Compound

The distinct functional groups and structural configuration of this compound confer unique chemical and biological properties compared to similar compounds. Its nitrile group allows for a broader range of chemical modifications and applications .

Mecanismo De Acción

The mechanism of action of 4-hydroxy-2-oxo-1-propyl-2,5-dihydro-1H-pyrrole-3-carbonitrile involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparación Con Compuestos Similares

Similar Compounds

- 4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrole-3-carboxamide

- 2,5-dihydro-4-hydroxy-5-oxo-1H-pyrrole-3-carboxylate

Uniqueness

4-hydroxy-2-oxo-1-propyl-2,5-dihydro-1H-pyrrole-3-carbonitrile is unique due to its specific functional groups and structural configuration, which confer distinct chemical and biological properties. Its nitrile group, in particular, allows for a range of chemical modifications and applications that may not be possible with similar compounds.

Actividad Biológica

4-Hydroxy-2-oxo-1-propyl-2,5-dihydro-1H-pyrrole-3-carbonitrile is a heterocyclic compound known for its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications in various fields, including medicine and industry.

Chemical Structure and Properties

The compound features a pyrrole ring with a carbonitrile group, which contributes to its unique chemical reactivity and biological activity. The presence of the hydroxyl and carbonyl functional groups enhances its interaction with biological targets.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting potential as an antibacterial agent. For instance, the compound's minimum inhibitory concentration (MIC) values indicate strong activity against Gram-positive bacteria, while its efficacy against Gram-negative bacteria varies .

Anticancer Potential

The compound has also been evaluated for anticancer properties. Studies suggest that it may inhibit the proliferation of certain cancer cell lines by inducing apoptosis and disrupting cell cycle progression. The mechanism appears to involve the inhibition of specific enzymes that are crucial for cancer cell survival .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets. It may inhibit enzymes or receptors involved in critical biological pathways, leading to observed effects such as antimicrobial and anticancer activities .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it can be compared to similar pyrrole derivatives:

| Compound Name | Biological Activity | Mechanism of Action |

|---|---|---|

| 4-Hydroxy-5-oxo-2,5-dihydro-1H-pyrrole-3-carboxamide | Antidiabetic properties | Aldose reductase inhibition |

| 2,5-Dihydro-4-hydroxy-5-oxo-1H-pyrrole-3-carboxylate | Antimicrobial effects | Enzyme inhibition |

The distinct functional groups in this compound provide it with unique properties not found in these similar compounds .

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of this compound's biological activity:

- Antimicrobial Evaluation : A study reported that 4-hydroxy derivatives showed promising antibacterial activities against Staphylococcus aureus and Escherichia coli, with MIC values ranging from 3.12 to 12.5 μg/mL .

- Anticancer Activity : In vitro assays demonstrated that the compound inhibited the growth of various cancer cell lines through mechanisms involving apoptosis induction and cell cycle arrest .

- Mechanistic Insights : Docking studies have revealed potential binding interactions with target enzymes, providing insights into the molecular basis for its biological effects .

Propiedades

IUPAC Name |

3-hydroxy-5-oxo-1-propyl-2H-pyrrole-4-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O2/c1-2-3-10-5-7(11)6(4-9)8(10)12/h11H,2-3,5H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGZVOBZIGXUZPF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1CC(=C(C1=O)C#N)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.